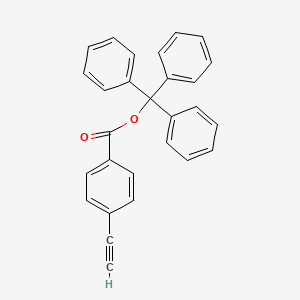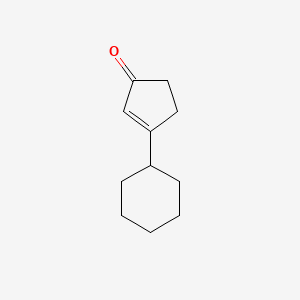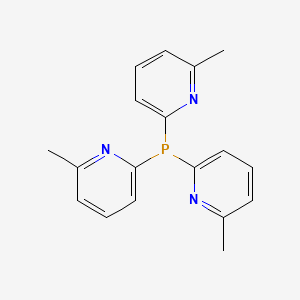
lithium;1-methoxy-4-(2-phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-methoxy-4-(2-phenylethynyl)benzene is an organic compound with the molecular formula C15H14OLi It is a derivative of benzene, featuring a methoxy group and a phenylethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methoxy-4-(2-phenylethynyl)benzene typically involves the reaction of 1-methoxy-4-(2-phenylethynyl)benzene with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) under low temperatures. The reaction proceeds via deprotonation of the terminal alkyne, followed by the addition of the lithium cation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-methoxy-4-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 1-methoxy-4-(2-phenylethynyl)benzene ketone or carboxylic acid derivatives.
Reduction: Formation of 1-methoxy-4-(2-phenylethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium;1-methoxy-4-(2-phenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of lithium;1-methoxy-4-(2-phenylethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids in proteins, while the lithium cation can influence the activity of enzymes by altering their conformation or catalytic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a phenylethynyl group.
4-methoxystilbene: Another derivative of benzene with a methoxy group and a stilbene moiety.
Uniqueness
Lithium;1-methoxy-4-(2-phenylethynyl)benzene is unique due to the presence of the lithium cation, which imparts distinct chemical reactivity and potential biological activity compared to its non-lithium counterparts. The phenylethynyl group also provides unique electronic properties that can influence its interactions with other molecules.
Propiedades
Número CAS |
141240-72-4 |
|---|---|
Fórmula molecular |
C15H11LiO |
Peso molecular |
214.2 g/mol |
Nombre IUPAC |
lithium;1-methoxy-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11O.Li/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13;/h2-5,9-12H,1H3;/q-1;+1 |
Clave InChI |
JQYZSEONGRTBNS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC1=CC=C(C=C1)C#CC2=CC=CC=[C-]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


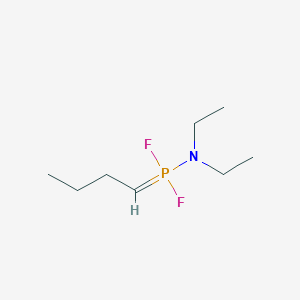
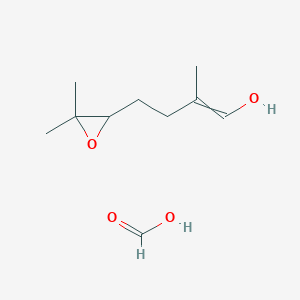

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
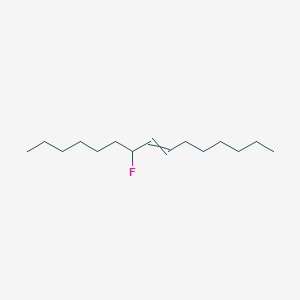
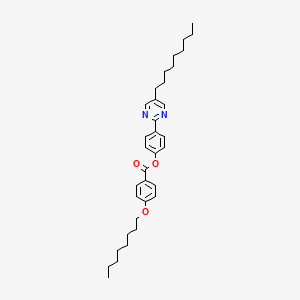
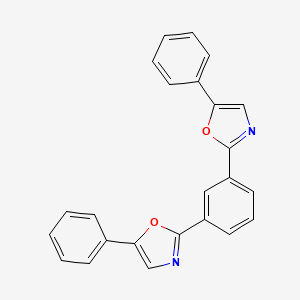
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
